![molecular formula C12H19ClN2O5S3 B2380263 5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2415502-81-5](/img/structure/B2380263.png)
5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide” is likely a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The thiophene ring is aromatic and therefore relatively stable, but it can undergo reactions such as halogenation and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups (such as the sulfonamide), the compound’s overall shape and size, and the presence of aromatic rings .Future Directions
properties
IUPAC Name |
5-chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O5S3/c1-20-12(5-7-15(8-6-12)22(2,16)17)9-14-23(18,19)11-4-3-10(13)21-11/h3-4,14H,5-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQMQDEXAOXCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

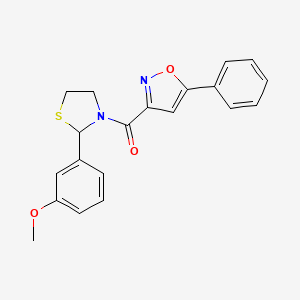
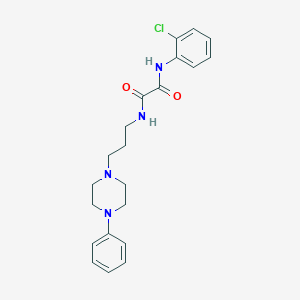
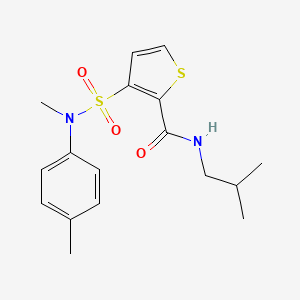

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
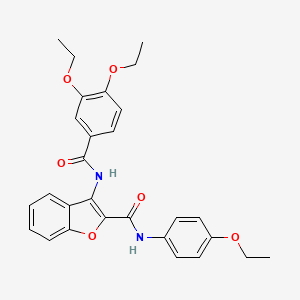
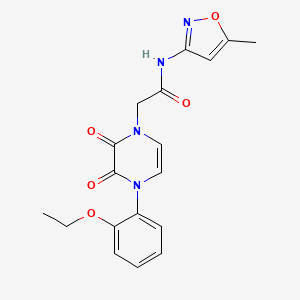
![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)
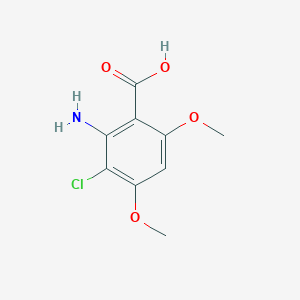
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
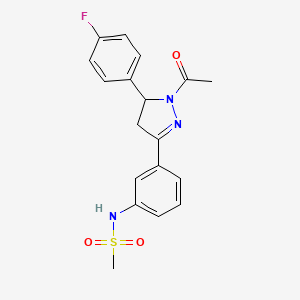
![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)